N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide is an aromatic amide and a member of furans.
Scientific Research Applications
1. Synthesis and Chemical Properties
- N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide is involved in the synthesis of various novel compounds with potential biological activities. For example, its derivatives have been synthesized and evaluated for anti-allergic activity (Mack, Georgiev, Decory, & Radov, 1987). Additionally, its involvement in the synthesis of complex molecules with cytotoxic activities against certain cancer cell lines has been reported (Hassan, Hafez, & Osman, 2014).
2. Pharmacological Properties
- This compound's derivatives have been found to exhibit significant biological activities, such as potent antiallergic effects. Some studies have detailed the synthesis of related compounds demonstrating strong antiallergic properties in animal models (Georgiev, Mack, Walter, Radov, & Baer, 1987). Moreover, other research has indicated the potential of its derivatives as inhibitors in biochemical pathways, showing promise for therapeutic applications (Ohemeng, Appollina, Nguyen, Schwender, Singer, Steber, Ansell, Argentieri, & Hageman, 1994).
3. In Vivo Metabolism and Biological Interactions
- The metabolism and biological interactions of related compounds have been studied in various models. For instance, a study on the in vivo metabolism of a psychoactive phenethylamine, structurally related to the compound , revealed multiple metabolic pathways in rats (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Such studies provide insights into how similar compounds might be metabolized in biological systems.
4. Molecular Mechanisms and Interaction Studies
- Research exploring the molecular mechanisms and interactions of related compounds, especially those with potential anticancer properties, has been conducted. Studies on the structure-activity relationships of these compounds have revealed how they interact with various cellular components, offering insights into their potential therapeutic applications (Das, Doshi, Tian, Addo, Srinivasan, Hermanson, & Xing, 2009).
Properties
Molecular Formula |
C24H26N2O6 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H26N2O6/c1-4-30-21-15-19(26-24(28)20-10-7-11-32-20)22(31-5-2)14-18(21)25-23(27)13-16-8-6-9-17(12-16)29-3/h6-12,14-15H,4-5,13H2,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
XKLSLQRIDUZKNN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)CC2=CC(=CC=C2)OC)OCC)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CC2=CC(=CC=C2)OC)OCC)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.